molecular formula C16H12S B12582166 [(4-Phenylbut-1-en-3-yn-1-yl)sulfanyl]benzene CAS No. 344619-45-0

[(4-Phenylbut-1-en-3-yn-1-yl)sulfanyl]benzene

Cat. No.: B12582166
CAS No.: 344619-45-0
M. Wt: 236.3 g/mol
InChI Key: KSUCMAKJDSJAQP-UHFFFAOYSA-N
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Description

[(4-Phenylbut-1-en-3-yn-1-yl)sulfanyl]benzene is an organic compound characterized by the presence of a phenyl group attached to a butenynyl sulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Phenylbut-1-en-3-yn-1-yl)sulfanyl]benzene typically involves the reaction of 4-phenylbut-1-en-3-yne with a suitable sulfanylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the sulfanyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through column chromatography or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

[(4-Phenylbut-1-en-3-yn-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.

    Substitution: The phenyl and butenynyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted phenyl and butenynyl derivatives.

Scientific Research Applications

[(4-Phenylbut-1-en-3-yn-1-yl)sulfanyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4-Phenylbut-1-en-3-yn-1-yl)sulfanyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through pathways involving oxidative stress, inhibition of specific enzymes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenylbut-3-ene-1-yne
  • Benzene, (4-phenyl-1-buten-3-yn-1-yl)-

Uniqueness

[(4-Phenylbut-1-en-3-yn-1-yl)sulfanyl]benzene is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

CAS No.

344619-45-0

Molecular Formula

C16H12S

Molecular Weight

236.3 g/mol

IUPAC Name

4-phenylbut-1-en-3-ynylsulfanylbenzene

InChI

InChI=1S/C16H12S/c1-3-9-15(10-4-1)11-7-8-14-17-16-12-5-2-6-13-16/h1-6,8-10,12-14H

InChI Key

KSUCMAKJDSJAQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC=CSC2=CC=CC=C2

Origin of Product

United States

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